(5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol

描述

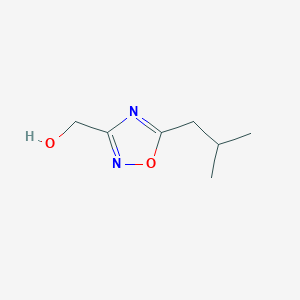

(5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915920-18-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an isobutyl group at the 5-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol . The compound is synthesized via cyclocondensation reactions involving amidines and carboxylic acid derivatives, as exemplified in the preparation of structurally related 1,2,4-oxadiazoles . It is commercially available for research purposes, with purity typically ≥98% .

Structure

2D Structure

属性

IUPAC Name |

[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-5(2)3-7-8-6(4-10)9-11-7/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIOAXPQJMYYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650910 | |

| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-18-2 | |

| Record name | 5-(2-Methylpropyl)-1,2,4-oxadiazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action have been studied .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The result of a compound’s action at the molecular and cellular level can vary widely depending on its mechanism of action and the specific biochemical pathways it affects .

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence a compound’s action, efficacy, and stability .

生物活性

The compound (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHNO

- CAS Number : 1609404-14-9

- Molecular Weight : 172.20 g/mol

The oxadiazole ring structure is known for its ability to engage in various interactions with biological targets, which underpins its biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, modifications to the 1,2,4-oxadiazole class have shown effectiveness against various bacterial pathogens, including Clostridioides difficile and multidrug-resistant Enterococcus faecium . The compound's interaction with bacterial membranes suggests a mechanism involving disruption of cellular integrity.

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been documented in several studies. For example, one study reported that compounds derived from 1,2,4-oxadiazoles demonstrated cytotoxic effects against liver cancer cells (HepG2) with IC values ranging from 13.004 µg/mL to 28.399 µg/mL . The order of potency among tested compounds was established based on their structural modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their function and altering metabolic pathways .

- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial membranes, leading to cell lysis and death .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various oxadiazole derivatives, this compound exhibited notable cytotoxicity against HepG2 cells. The MTT assay results indicated a significant reduction in cell viability at concentrations as low as 13 µg/mL .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of modified oxadiazoles against gastrointestinal pathogens. The results demonstrated that certain derivatives retained activity while showing reduced permeability, highlighting their potential as targeted antimicrobial agents .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC / μg/mL | Notes |

|---|---|---|---|

| This compound | Anticancer | 13.004 | Effective against HepG2 cells |

| Modified Oxadiazole Derivative | Antimicrobial | Not specified | Active against Clostridioides difficile |

| Other Oxadiazole Compounds | Various | Varies | Displayed moderate to excellent activities |

科学研究应用

Basic Information

- IUPAC Name : N-methyl-1-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methanamine; hydrochloride

- Molecular Formula : C8H16ClN3O

- Molecular Weight : 205.68 g/mol

- CAS Number : 1185297-76-0

Structure

The structure of (5-Isobutyl-1,2,4-oxadiazol-3-YL)methanol features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties:

- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit significant antimicrobial effects. The specific substitution of isobutyl may enhance the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological membranes.

- Anticancer Properties : Research has shown that oxadiazoles can inhibit cancer cell proliferation. The specific mechanism may involve targeting metabolic pathways or enzymes critical for cancer cell survival.

Biochemical Probes

In proteomics research, this compound has been investigated as a biochemical probe to study protein interactions and functions. Its ability to selectively bind to certain proteins makes it a valuable tool for elucidating complex biological pathways.

Material Science

The compound is utilized in the development of new materials:

- Energetic Materials : Due to its unique chemical structure, it can be used in formulating energetic materials with specific properties for applications in explosives or propellants.

- Polymer Chemistry : The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles exhibited significant activity against various bacterial strains. The study highlighted how modifications to the isobutyl group improved efficacy against resistant strains.

Case Study 2: Anticancer Research

Research conducted at a leading university explored the anticancer properties of this compound. The findings indicated that it effectively inhibited cell growth in several cancer lines through apoptosis induction and metabolic pathway interference.

相似化合物的比较

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares (5-Isobutyl-1,2,4-oxadiazol-3-yl)methanol with key analogs:

Key Observations:

- Solubility: Analogous compounds like Azilsartan (containing a 1,2,4-oxadiazole moiety) are freely soluble in methanol but insoluble in water, suggesting similar trends for the isobutyl derivative .

- Synthetic Accessibility : Synthesis routes for 1,2,4-oxadiazoles often involve cyclization of amidines with carboxylic acids under mild conditions, with yields influenced by substituent steric effects .

Enzyme Inhibition

- Trypanosoma brucei N-Myristoyltransferase Inhibition: The derivative 4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one () demonstrates activity against parasitic enzymes, highlighting the role of the isobutyl group in target binding .

- Antihypertensive Activity : Azilsartan, a 1,2,4-oxadiazole-containing drug, shows efficacy in hypertension treatment, though its methyl-substituted analog lacks comparable potency .

Antimicrobial Potential

- Structural analogs with pyrimidine or phenyl substituents exhibit antimicrobial properties, suggesting that the isobutyl variant may also be explored for similar applications .

准备方法

Cyclization via Amidoxime Intermediate

One common approach involves the preparation of an amidoxime intermediate from a nitrile or ester precursor, followed by cyclization to form the 1,2,4-oxadiazole ring.

- Step 1: Synthesis of amidoxime by reacting a nitrile or ester with hydroxylamine.

- Step 2: Cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl₃) to close the ring.

- Step 3: Introduction of the isobutyl substituent either before or after ring closure by alkylation.

- Step 4: Reduction or functional group interconversion to install the methanol group at the 3-position.

This method benefits from straightforward intermediates and is adaptable to various substituents.

Detailed Synthetic Example from Literature

A representative synthesis adapted from medicinal chemistry research focused on oxadiazole derivatives with improved physicochemical properties is summarized below:

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Preparation of oxime from β-keto ester | NaNO₂, AcOH | 47-85% |

| 2 | Conversion to chloride intermediate | POCl₃, CHCl₃ | 14-79% |

| 3 | Reduction to alcohol intermediate | BH₃-THF, THF | 50-87% |

| 4 | Bromination for further functionalization | NBS, AIBN, CCl₄ | 45-92% |

| 5 | Amidation and cyclization to form 1,2,4-oxadiazole | EDCI, HOBt, DMF; PPh₃, C₂Cl₆ | 62-94% |

| 6 | Final reduction or hydrolysis to yield this compound | NaBH₄ or acidic hydrolysis | 37-89% |

This multi-step process emphasizes the use of phosphorous oxychloride for cyclization and borane or sodium borohydride for reductions, ensuring the installation of the methanol substituent at the 3-position of the oxadiazole ring and the isobutyl group at the 5-position.

Optimization and Variations

Substituent Effects: Modifications on the lipophilic tail (e.g., isobutyl group) and ring substituents can influence biological activity and physicochemical properties. Medicinal chemistry studies have explored various aryl and alkyl substitutions to optimize activity and reduce cytochrome P450 inhibition.

Cyclization Agents: Besides POCl₃, triphosgene and Lawesson’s reagent have been employed for cyclization and ring modifications, offering alternative pathways to related oxadiazole derivatives.

Functional Group Transformations: The methanol group is often introduced via reduction of aldehyde or ester intermediates using borane complexes or sodium borohydride, providing good yields and selectivity.

Summary Table of Preparation Methods

| Method | Key Intermediates | Cyclization Agent | Functionalization | Yield Range | Notes |

|---|---|---|---|---|---|

| Amidoxime Cyclization | Amidoxime from nitrile/ester | POCl₃ | Alkylation, Reduction | 37-89% | Widely used, flexible |

| Hydrazide Cyclization | Hydrazide derivatives | Triphenylphosphine + Hexachloroethane | Alkylation, Hydrolysis | 56-94% | Allows selective modifications |

| Alternative Cyclization | Oxadiazolone, Thiadiazole intermediates | Triphosgene, Lawesson’s reagent | Hydrolysis, Amidation | 62-88% | For related heterocycles |

Research Findings and Practical Considerations

- The choice of cyclization reagent and conditions significantly affects the purity and crystallinity of the final compound.

- Reduction steps require careful control to avoid over-reduction or side reactions.

- Alkylation to introduce the isobutyl group is typically performed under mild basic conditions using alkyl halides.

- Optimization of reaction parameters such as temperature, solvent, and reagent equivalents is critical for maximizing yield and minimizing impurities.

- The synthetic routes have been validated in medicinal chemistry contexts targeting PPAR agonists, demonstrating the compound’s relevance in drug discovery.

常见问题

Q. What experimental controls are critical when evaluating the antimicrobial activity of this compound?

- Include positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (e.g., DMSO) to rule out false positives. Minimum inhibitory concentration (MIC) assays should follow CLSI guidelines, with triplicate replicates to ensure reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducible crystallization of this compound?

Q. How can researchers validate the stability of this compound under physiological conditions?

- Simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) are incubated with the compound at 37°C. Aliquots are analyzed via HPLC at 0, 24, and 48 hours to track degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。